molecular formula C13H14N2O4S B2695738 1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-2-carboxylic acid CAS No. 1008979-95-0

1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-2-carboxylic acid

Cat. No.: B2695738
CAS No.: 1008979-95-0
M. Wt: 294.33
InChI Key: PRAVGNKJPPWTPR-UHFFFAOYSA-N
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Description

1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₄N₂O₄S. It is known for its unique structure, which includes a benzothiazole ring fused with a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-2-carboxylic acid typically involves the reaction of 2-mercaptoaniline with acid chlorides. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted benzothiazole derivatives .

Scientific Research Applications

1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-2-carboxylic acid is unique due to its fused benzothiazole-piperidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Biological Activity

1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-2-carboxylic acid is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article synthesizes current findings regarding its mechanisms of action, biological effects, and potential therapeutic applications.

  • Molecular Formula : C13H14N2O4S
  • Molecular Weight : 286.33 g/mol

The compound exhibits several biological activities through various mechanisms:

  • Gene Regulation : It regulates cellular gene activity, notably repressing the promoter of the tumor suppressor gene p53 and affecting the expression of genes such as c-myc and c-fos. This suggests a role in cell cycle regulation and potential implications in cancer biology .
  • Inflammatory Response Modulation : The compound targets transcription factors involved in immune responses, specifically suppressing NF-kappa-B activation while activating AP-1. This dual action may contribute to its anti-inflammatory properties .
  • Cell Cycle Interference : By repressing CDKN1A (p21), it interrupts normal cell cycle checkpoints, which could have implications for cancer therapy by promoting apoptosis in cancer cells .

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Activity TypeDescriptionReference
Ion Channel Inhibition Potent inhibition of Kv1.3 potassium channels, comparable to established inhibitors like PAP-1.
Cell Proliferation Down-regulates T-lymphocyte proliferation via interaction with dendritic cells (DCs).
Lipid Metabolism Alters lipid metabolism by interacting with hepatocellular proteins, leading to increased triglyceride accumulation (steatosis).
Anti-inflammatory Effects Suppresses inflammatory pathways and may provide therapeutic benefits in conditions like rheumatoid arthritis.

Study 1: In Vitro Activity Against Kv1.3

A series of analogs based on the structure of this compound were synthesized and tested for their inhibitory effects on Kv1.3 channels. Notably, compounds 13i and 13rr showed significant potency, indicating potential for further development as therapeutic agents targeting autoimmune diseases .

Study 2: Immune Modulation

In a study investigating immune response modulation, it was found that the compound's interaction with C1QR1 on dendritic cells led to a significant decrease in T-cell activation. This suggests a potential application in managing autoimmune disorders or transplant rejection .

Research Findings

Recent research highlights the compound's multifaceted role in biological systems:

  • Cancer Therapy Potential : Due to its ability to modulate key regulatory pathways and induce apoptosis in cancer cells by disrupting cell cycle checkpoints, this compound is being explored as a candidate for cancer treatment .
  • Metabolic Disorders : Its influence on lipid metabolism positions it as a potential therapeutic agent for conditions such as non-alcoholic fatty liver disease (NAFLD) due to its ability to regulate triglyceride levels within hepatocytes .

Properties

IUPAC Name

1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c16-13(17)10-6-3-4-8-15(10)12-9-5-1-2-7-11(9)20(18,19)14-12/h1-2,5,7,10H,3-4,6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAVGNKJPPWTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008979-95-0
Record name 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-2-carboxylic acid
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